2,4-Dichlorobutanoic acid
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Overview
Description
2,4-Dichlorobutanoic acid is an organic compound with the molecular formula C4H6Cl2O2 It is a derivative of butanoic acid, where two hydrogen atoms are replaced by chlorine atoms at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Halogenation of Butanoic Acid: One common method involves the halogenation of butanoic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Grignard Reaction: Another method involves the use of a Grignard reagent, where a suitable precursor like 2,4-dichlorobutanal is reacted with magnesium in an ether solution, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced catalysts can further enhance production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, amines, thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: In biological studies, it can be used to investigate the effects of halogenated compounds on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of drugs that require halogenated precursors.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,4-dichlorobutanoic acid exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of electron-withdrawing chlorine atoms can influence the reactivity of the molecule, making it more susceptible to nucleophilic attack. In biological systems, these chlorine atoms can interact with enzymes or receptors, potentially inhibiting their activity or altering metabolic pathways.
Comparison with Similar Compounds
2,3-Dichlorobutanoic Acid: Similar structure but with chlorine atoms at the 2nd and 3rd positions.
2,4-Dichloropentanoic Acid: An extended carbon chain with similar chlorine substitution.
2,4-Dichlorophenoxyacetic Acid: A phenoxyacetic acid derivative with similar chlorine substitution.
Uniqueness: 2,4-Dichlorobutanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
2,4-Dichlorobutanoic acid (2,4-DBA) is a chlorinated organic compound that has garnered attention due to its biological activity and implications in various fields, including toxicology and pharmacology. This article reviews the biological properties, toxicity, and analytical methods associated with this compound, supported by case studies and experimental findings.
This compound is a derivative of butanoic acid where two chlorine atoms are substituted at the 2 and 4 positions. Its molecular formula is C4H6Cl2O2, and it appears as a colorless liquid or solid depending on temperature.
Toxicity
This compound has been identified as a genotoxic impurity in pharmaceutical formulations. It is formed as a by-product during the synthesis of certain drugs, such as Levetiracetam. Studies have shown that even trace levels of this compound can pose significant health risks due to its potential to induce DNA damage and contribute to carcinogenesis .
Case Study: Genotoxicity Assessment
A study highlighted the development of a gas chromatography-mass spectrometry (GC-MS) method for detecting this compound in drug substances. The method demonstrated high specificity and sensitivity, with limits of detection (LOD) and quantification (LOQ) established at 0.05 ppm and 0.14 ppm respectively . This emphasizes the importance of monitoring this impurity in pharmaceuticals to mitigate health risks.
Pharmacological Effects
Research has indicated that this compound may influence metabolic pathways within cells. It has been shown to affect the growth of certain bacterial strains and could potentially be utilized in biotechnological applications for microbial biosynthesis . However, its exact pharmacological mechanisms remain poorly understood.
Analytical Methods
The detection and quantification of this compound have been achieved through various analytical techniques:
Method | Sensitivity | Specificity | Application |
---|---|---|---|
GC-MS | Low ppb | High | Detection in pharmaceutical products |
HPLC | Moderate | Moderate | General analysis in environmental samples |
NMR Spectroscopy | High | Low | Structural elucidation |
Case of Poisoning
A notable case involved a young female farmer in Ethiopia who ingested a significant amount of a herbicide containing 2,4-Dichlorophenoxyacetic acid (a related compound) leading to severe poisoning. The patient exhibited symptoms consistent with multi-organ failure after ingestion, highlighting the acute toxicity associated with chlorinated compounds . This case underscores the critical need for awareness regarding the safe use of herbicides containing chlorinated derivatives.
Properties
IUPAC Name |
2,4-dichlorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMTUXTVCDLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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